(Rac)-Apremilast D5
Description
The Role of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Sciences
Stable isotope labeling (SIL) is a fundamental technique in contemporary chemical biology and pharmaceutical sciences, enabling researchers to trace molecules and understand complex biological processes with high precision acanthusresearch.comclearsynth.commusechem.commetsol.comhwb.gov.insymeres.comiris-biotech.deadesisinc.commusechem.comnih.govsilantes.comnih.govresearchgate.netiaea.org. This methodology involves the substitution of naturally abundant atoms within a molecule with their stable, non-radioactive isotopic counterparts, such as deuterium (B1214612) (2H or D), carbon-13 (13C), or nitrogen-15 (B135050) (15N) acanthusresearch.comclearsynth.commetsol.comsymeres.comiris-biotech.demusechem.comnih.gov. The chemical properties of these labeled compounds remain virtually identical to their unlabeled counterparts, yet their distinct mass allows for facile detection and differentiation using analytical techniques, most notably mass spectrometry (MS) acanthusresearch.commusechem.comnih.gov.
The applications of SIL are broad and critical for drug development. They are extensively used in quantitative analysis, serving as internal standards to compensate for variations in sample preparation, extraction efficiency, and instrument performance, thereby ensuring accurate and reproducible measurements acanthusresearch.commusechem.comnih.govijsdr.org. This precision is vital for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for absorption, distribution, metabolism, and excretion (ADME) profiling, which are essential for understanding a drug's behavior within a biological system musechem.comhwb.gov.insymeres.comiris-biotech.deadesisinc.com. Furthermore, deuterium labeling, in particular, can sometimes confer improved drug stability and modified pharmacokinetic properties, such as reduced clearance rates and extended half-lives, offering potential advantages in therapeutic efficacy and safety profiles musechem.comsymeres.comontosight.aitandfonline.com.
| Application | Description |
| Quantification in biological matrices | Enables precise measurement of analytes in complex biological samples. |
| Internal standard for mass spectrometry | Compensates for matrix effects and sample preparation variability in techniques like LC-MS/MS and GC-MS. |
| Pharmacokinetic (PK) and pharmacodynamic (PD) studies | Facilitates accurate determination of drug absorption, distribution, metabolism, and excretion (ADME). |
| Metabolism and excretion (ADME) studies | Helps elucidate drug metabolic fate and identify metabolites. |
| Drug discovery and development | Supports identification and characterization of drug candidates and their behavior. |
| Method validation and quality control | Ensures reliability and reproducibility of analytical data. |
| Tracing molecular pathways | Tracks the fate and distribution of molecules in biological systems. |
| Improving analytical precision and accuracy | Provides a reliable reference point for quantitative analysis, enhancing sensitivity and reducing background noise. |
Contextualization of Apremilast as a Phosphodiesterase 4 Inhibitor in Research Modalities
Apremilast is an orally administered small-molecule inhibitor of phosphodiesterase 4 (PDE4) patsnap.comnih.govdermnetnz.orgnih.govfrontiersin.orgnih.govotezlapro.comeuropa.eumdpi.com. PDE4 is a key enzyme found in immune cells, epithelial cells, and other cell types, playing a significant role in regulating inflammatory responses by degrading cyclic adenosine (B11128) monophosphate (cAMP) nih.govfrontiersin.orgotezlapro.comnih.gov. By inhibiting PDE4, Apremilast leads to an accumulation of intracellular cAMP. This increase in cAMP modulates various downstream signaling pathways, ultimately reducing the production of pro-inflammatory cytokines (such as tumor necrosis factor-alpha [TNF-α], interleukin-23 [IL-23], and CXCL9/10) and increasing the production of anti-inflammatory mediators (like interleukin-10 [IL-10]) nih.govfrontiersin.orgotezlapro.comnih.govscirp.org. This mechanism of action underpins its therapeutic utility in inflammatory and immune-mediated diseases.
Apremilast has received regulatory approval for the treatment of moderate-to-severe plaque psoriasis and active psoriatic arthritis in adults patsnap.comdermnetnz.orgnih.govnih.goveuropa.eu. It is also indicated for oral ulcers associated with Behçet disease dermnetnz.orgeuropa.eu. Beyond these approved indications, Apremilast is explored in various research modalities for other inflammatory and autoimmune conditions, leveraging its ability to modulate inflammatory pathways patsnap.comnih.gov. Its well-defined mechanism makes it a valuable compound for studying the role of PDE4 inhibition in diverse biological contexts.
| Aspect | Details |
| Mechanism of Action | Oral small-molecule inhibitor of phosphodiesterase 4 (PDE4). |
| Primary Target | Phosphodiesterase 4 (PDE4) enzyme. |
| Key Effect | Increases intracellular cyclic adenosine monophosphate (cAMP) levels. |
| Modulation of Cytokines | Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-23) and increases anti-inflammatory mediators (e.g., IL-10) by modulating gene expression. |
| Approved Indications | Moderate to severe plaque psoriasis; Active psoriatic arthritis; Oral ulcers associated with Behçet disease. |
| Research Applications | Investigated for other inflammatory and autoimmune conditions; serves as a tool compound to study PDE4 inhibition effects. |
Significance of (Rac)-Apremilast D5 as a Research Standard and Mechanistic Probe
This compound is a specifically synthesized deuterated analog of Apremilast, designed to serve critical functions in pharmaceutical research ontosight.aimedchemexpress.commedchemexpress.eumedchemexpress.comcaymanchem.comscbt.com. Its primary significance lies in its utility as a research standard , particularly as an internal standard for the precise quantification of Apremilast in biological samples using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) ijsdr.orgmedchemexpress.comcaymanchem.comclearsynth.comijper.org. By incorporating deuterium atoms into the Apremilast molecule, this compound exhibits nearly identical chemical and physical properties to its unlabeled counterpart, while possessing a distinct mass signature. This allows it to accurately track and correct for variations that may occur during sample preparation, extraction, and instrumental analysis, thereby ensuring reliable and accurate quantitation of Apremilast in complex biological matrices like plasma acanthusresearch.commusechem.comnih.govijsdr.org. This is indispensable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, enabling a deeper understanding of the drug's behavior in vivo ijsdr.orgontosight.aimedchemexpress.commedchemexpress.comijper.org.
While its most prominent role is as an analytical standard, deuterated compounds like this compound can also indirectly contribute to understanding drug mechanisms by facilitating detailed pharmacokinetic profiling musechem.comhwb.gov.insymeres.comontosight.aitandfonline.com. The subtle modifications introduced by deuteration can alter metabolic pathways and drug disposition, providing insights into how the drug is processed by the body. This can lead to a more refined understanding of its therapeutic index and potential for improved efficacy or reduced side effects compared to the non-deuterated form ontosight.aitandfonline.com. Therefore, this compound functions as a vital tool for both accurate quantitative analysis and for indirectly probing the pharmacokinetic behavior of Apremilast.
| Attribute | Information |
| Chemical Name | N-[2-[(1S)-1-[4-methoxy-3-(pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide (Note: Deuteration position may vary; commonly in the ethoxy group) |
| CAS Number | 1258597-47-5 |
| Molecular Formula | C22H19D5N2O7S |
| Molecular Weight | 465.5 g/mol |
| Primary Application | Internal standard for the quantification of Apremilast. |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS); Gas Chromatography-Mass Spectrometry (GC-MS). |
| Research Relevance | Facilitates accurate pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring by providing precise quantitation of Apremilast in biological samples. May indirectly inform on drug metabolism and disposition. |
Compound Names Listed:
Apremilast
this compound
Structure
3D Structure
Propriétés
Numéro CAS |
1258597-61-3 |
|---|---|
Formule moléculaire |
C22H24N2O7S |
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[2-[1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/i1D3,5D2 |
Clé InChI |
IMOZEMNVLZVGJZ-RPIBLTHZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Origine du produit |
United States |
Synthetic Pathways and Isotopic Labeling Strategies for Rac Apremilast D5
Deuteration Approaches for Apremilast Derivatives
The introduction of deuterium (B1214612) atoms into Apremilast or its precursors can be achieved through various methods, often leveraging the reactivity of specific functional groups or positions within the molecule.
Deuterated Precursor Synthesis: A common strategy involves synthesizing key intermediates with deuterium incorporated at desired positions before the final assembly of the Apremilast molecule. For instance, the synthesis of Apremilast often involves a β-aminosulfone intermediate, which contains a chiral center. Deuteration could be achieved on precursors to this sulfone moiety, such as a deuterated methylsulfonyl group (e.g., CD₃SO₂-) or deuterated fragments that form the ethyl chain. Patents suggest the use of "d3-aminosulfone" google.com, indicating deuteration of the methyl group of the sulfone. Furthermore, the synthesis of Apremilast can utilize "β-deuterated α,β-unsaturated sulfones" researchgate.netsci-hub.seresearchgate.net, implying deuteration on the carbon backbone of a precursor molecule.
Hydrogen Isotope Exchange (HIE): This method involves the exchange of protium (B1232500) (¹H) atoms with deuterium (²H) atoms, typically catalyzed by acids, bases, or transition metals in the presence of a deuterium source like heavy water (D₂O) or deuterated solvents researchgate.netprinceton.edursc.orgsnnu.edu.cnlibretexts.orggoogle.com. HIE is particularly effective for labile hydrogens or activated C-H bonds, such as those found at benzylic positions or adjacent to electron-withdrawing groups. The precise control of reaction conditions is necessary to achieve site-specific deuteration and the desired degree of labeling.
Use of Deuterated Reagents: Deuterated reagents, such as deuterated alkyl halides (e.g., CD₃I), deuterated solvents, or deuterated reducing agents (e.g., LiAlD₄), can be employed in specific synthetic steps to introduce deuterium atoms at targeted locations google.comepo.org. For example, using a deuterated methylating agent could introduce deuterium into a methyl group.
Mass Spectrometric Evidence: Analytical data, such as mass-to-charge ratio (m/z) measurements, confirm the incorporation of deuterium. For Apremilast D5, an observed m/z shift of +5 units compared to unlabeled Apremilast ( researchgate.net) directly supports the presence of five deuterium atoms.
Advanced Organic Synthesis Techniques in Deuterium Incorporation
Modern organic synthesis offers sophisticated techniques for precise deuterium incorporation, enabling the preparation of specifically labeled compounds.
Catalytic Deuteration: Transition metal catalysis plays a pivotal role in deuterium incorporation. Methods involving C-H activation and subsequent hydrogen-deuterium exchange catalyzed by metals like iridium (Ir), rhodium (Rh), palladium (Pd), ruthenium (Ru), and copper (Cu) are widely employed researchgate.netrsc.orgsnnu.edu.cngoogle.commarquette.eduresearchgate.netnih.govlibretexts.org. These catalytic systems can offer high selectivity and efficiency under relatively mild conditions. For example, Ir-catalyzed H/D exchange has been utilized for labeling drug molecules snnu.edu.cn. Photoredox catalysis has also emerged as a powerful tool for deuteration reactions researchgate.netprinceton.edu.
Site-Specific and Degree-Controlled Deuteration: Advanced methods aim to control both the location and the number of deuterium atoms introduced. For instance, copper-catalyzed deacylation reactions have been developed for site-specific and degree-controlled alkyl deuteration, allowing for the selective introduction of mono-, di-, or tri-deuteration at specific carbon sites nih.govorganic-chemistry.org. These techniques are valuable for creating precisely labeled molecules, such as the d₂-analogue of Austedo nih.gov.
Flow Chemistry: The application of flow chemistry principles offers advantages in terms of reaction control, scalability, and safety for deuteration processes researchgate.netresearchgate.netresearchgate.net. Continuous flow reactors can facilitate handling of reactive intermediates and improve reaction efficiency, which is beneficial for large-scale synthesis of deuterated compounds.
Chiral Considerations in (Rac)-Apremilast D5 Synthesis and Derivatization
Apremilast possesses a stereogenic center, and its biological activity is enantioselective, with the (S)-enantiomer being significantly more potent encyclopedia.pubscielo.br. The synthesis of this compound involves strategies that yield a racemic mixture of the deuterated compound.
Racemic Synthesis and Resolution: Traditional synthetic routes to Apremilast often yield a racemic mixture of the key chiral β-aminosulfone intermediate researchgate.netepo.orgencyclopedia.pubscielo.brjchemrev.com. This racemic intermediate is then typically resolved using chiral resolving agents, such as N-acetyl-L-leucine, to isolate the desired (S)-enantiomer google.comresearchgate.netepo.orgencyclopedia.pubscielo.brmdpi.com. If the target is this compound, the deuteration could occur on a racemic precursor, or the final coupling step could be performed with a racemic deuterated intermediate, leading to the racemic final product.
Asymmetric Synthesis: Alternatively, enantioselective synthesis methods can directly produce the desired enantiomer of Apremilast or its precursors. These approaches utilize chiral catalysts, such as rhodium complexes with chiral ligands, or chiral auxiliaries like Ellman's sulfinamide researchgate.netresearchgate.netscielo.brjchemrev.commdpi.comnih.govacs.org. While these methods primarily aim for enantiopure products, they highlight the importance of stereocontrol in Apremilast synthesis. If a racemic deuterated product is desired, an asymmetric synthesis could be followed by a racemization step, or the deuteration could be performed on a racemic mixture of Apremilast itself, although achieving site-specific D5 labeling on the final molecule might be challenging.
Deuteration at or Near the Chiral Center: The impact of deuteration on stereochemistry is a critical consideration. If deuterium is incorporated at the chiral center itself, or at a position that becomes chiral upon deuteration, the stereochemical outcome of the synthesis must be carefully managed. The phrase "this compound" implies that the synthesis route results in a racemic mixture, regardless of whether deuteration occurs before or after the establishment of the chiral center. It is known that Apremilast lacks an "acidic chiral hydrogen" encyclopedia.pubacs.org, which can prevent racemization in vivo compared to drugs like thalidomide. However, the synthesis of the racemic deuterated form suggests that the synthetic strategy either involves a racemic intermediate or leads to a racemic product. For example, if a deuterated precursor is synthesized as a racemate and then coupled, the final product will also be racemic.
Compound List
this compound
Apremilast
(S)-Apremilast
(Rac)-β-aminosulfone precursor (e.g., (Rac)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine)
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
N-acetyl-L-leucine
3-ethoxy-4-methoxybenzaldehyde (B45797)
N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
β-deuterated α,β-unsaturated sulfone
Deutetrabenazine
Thalidomide
Lenalidomide
Pomalidomide
CTP-730 (deuterated apremilast)
Advanced Analytical Methodologies Employing Rac Apremilast D5
Quantitative Mass Spectrometry-Based Techniques
The application of mass spectrometry, particularly LC-MS/MS, has revolutionized the quantitative analysis of pharmaceuticals in complex biological samples. The use of isotopically labeled internal standards like (Rac)-Apremilast D5 is paramount in achieving the required sensitivity and specificity for these analyses.
The development of LC-MS/MS methods for Apremilast quantification in various biological matrices, including human plasma, rabbit plasma, rat plasma, and beagle dog plasma, has extensively utilized this compound as a deuterated internal standard noahtherapeutics.comakjournals.comresearchgate.netoup.comoup.comresearchgate.net. This approach is critical for minimizing variability inherent in biological sample analysis. Methods are typically validated according to stringent guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance noahtherapeutics.comakjournals.comakjournals.comnih.gov.
The validation process encompasses several key parameters:
Specificity: Assessed by analyzing blank biological samples from multiple sources to ensure the absence of interfering endogenous compounds at the monitored mass transitions akjournals.comnih.gov.
Linearity: Calibration curves are established using spiked samples across a defined concentration range. High correlation coefficients (r²) are consistently reported, typically exceeding 0.998, indicating excellent linearity noahtherapeutics.comresearchgate.net. The linear ranges vary depending on the biological matrix and study design, with examples including 1.0–1000.0 ng/mL for human plasma noahtherapeutics.com, 5–1000 ng/mL for beagle dog plasma akjournals.comakjournals.com, 2–2000 ng/mL for rat plasma researchgate.net, 0.1–100 ng/mL for rat plasma oup.comoup.com, and 0.03–48.0 ng/mL for rabbit plasma researchgate.net.
Sensitivity: The Lower Limit of Quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be reliably quantified. Reported LLOQs include 5 ng/mL for beagle dog plasma akjournals.comakjournals.com, 2 ng/mL for rat plasma researchgate.net, 0.1 ng/mL for rat plasma oup.comoup.com, and 0.03 ng/mL for rabbit plasma researchgate.net.
Accuracy and Precision: Accuracy is assessed by the percentage of the nominal concentration (% accuracy or %RE), while precision is evaluated by the coefficient of variation (%CV or %RSD). Methods consistently demonstrate high accuracy (e.g., 95.82% to 105.85% noahtherapeutics.com, 92.4% to 101.1% nih.gov) and low intra- and inter-day precision (e.g., %CV ≤ 15% noahtherapeutics.com, < 12.92% akjournals.comakjournals.com, < 6% researchgate.net, < 9.6% oup.comoup.com).
Stability: The stability of Apremilast in biological samples under various storage and handling conditions (e.g., refrigerated, autosampler, freeze-thaw cycles) is evaluated to ensure the integrity of the analyte during the analytical workflow noahtherapeutics.comakjournals.comakjournals.com.
Optimization of mass spectrometric parameters is crucial for maximizing sensitivity and selectivity. For Apremilast analysis using LC-MS/MS, the Multiple Reaction Monitoring (MRM) mode is employed, targeting specific precursor-to-product ion transitions.
MRM Transitions: Typical precursor and product ion transitions for Apremilast are reported as m/z 461.3→257.1 or m/z 461.3→178.2 akjournals.comoup.comoup.comakjournals.com. For the deuterated internal standard, this compound, the transition is commonly observed at m/z 466.5→257.1 noahtherapeutics.comresearchgate.net. The selection of these transitions is based on maximizing signal intensity and minimizing background noise.
Ion Source Conditions: The analysis is typically performed using an Electrospray Ionization (ESI) source operating in positive ion mode akjournals.comresearchgate.netoup.comoup.comresearchgate.netnih.gov. Optimization of source parameters such as capillary voltage, cone voltage, desolvation temperature, and collision gas flow rate is performed to achieve optimal ionization efficiency and signal stability. For instance, source temperatures have been reported at 450°C akjournals.com and 350°C nih.gov, with specific cone voltage and collision energy (CE) values optimized for each transition to enhance signal-to-noise ratios nih.gov.
Effective sample preparation is vital to extract Apremilast from complex biological matrices while minimizing interference from co-extracted components. The use of this compound as an internal standard is a primary strategy for mitigating matrix effects.
Sample Preparation Techniques: Common sample preparation methods include:
Protein Precipitation (PPT): This is a widely used technique, often employing acetonitrile (B52724) researchgate.net or a mixture of acetonitrile and methanol (B129727) researchgate.netoup.com. PPT is favored for its simplicity and efficiency in removing proteins, which can cause significant matrix effects. It has been noted that PPT can be appropriate due to reduced free matrix interference and improved recovery researchgate.net.
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte into an immiscible solvent, typically using solvents like methyl tert-butyl ether akjournals.comakjournals.com or acetone (B3395972) noahtherapeutics.com. LLE is optimized to ensure efficient extraction and minimize the co-extraction of interfering substances.
Matrix Effects Mitigation: Matrix effects, which can arise from co-eluting endogenous compounds affecting the ionization efficiency of the analyte and internal standard, are a significant challenge in LC-MS/MS. The use of a structurally similar, isotopically labeled internal standard like this compound helps to compensate for these effects by undergoing similar ionization suppression or enhancement. Studies have reported that the absolute matrix effects for Apremilast and its IS were within acceptable ranges, for example, 91.73–105.18% for Apremilast and 91.89–102.04% for the IS in beagle dog plasma akjournals.com. This indicates that the chosen internal standard effectively normalized the ionization process.
The comprehensive validation of LC-MS/MS methods is essential for their reliable application in research. As detailed in section 3.1.1, methods employing this compound have been rigorously validated for specificity, linearity, accuracy, precision, and sensitivity, ensuring their suitability for quantitative analysis in various research contexts, including pharmacokinetic studies.
High-Resolution Chromatographic Separations
High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are integral to the LC-MS/MS workflow, enabling the separation of Apremilast from other components in the sample matrix prior to mass spectrometric detection.
The development of efficient chromatographic methods is key to achieving rapid analysis times and effective separation. Both HPLC and UPLC have been successfully applied for the analysis of Apremilast.
Chromatographic Columns: Various stationary phases have been employed, predominantly C18 reversed-phase columns. Common examples include CORTECS C18 (2.7 µm, 4.6 x 150 mm) noahtherapeutics.comresearchgate.net, Unisol C18 (5 µm, 4.6 x 100 mm) noahtherapeutics.com, C8 columns akjournals.comakjournals.com, Xterra® MS C8 (5 µm, 2.1 x 150 mm) akjournals.com, Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) researchgate.netoup.comoup.com, and Atlantis UPLC BEH Shield RP18 (1.7 µm, 50 mm x 2.1 mm) nih.gov. The choice of column and particle size influences the separation efficiency and backpressure.
Mobile Phase Composition and Elution: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, often with an acidic modifier to improve peak shape and ionization.
Aqueous Phase: Common aqueous components include 10mM Ammonium (B1175870) Acetate Buffer (pH 4.0) noahtherapeutics.comresearchgate.net, water with 0.2% formic acid noahtherapeutics.com, 0.1% aqueous formic acid akjournals.comresearchgate.netoup.comoup.comakjournals.com, or 5 mM ammonium formate (B1220265) in water nih.gov.
Organic Phase: Acetonitrile noahtherapeutics.comresearchgate.netoup.comoup.comresearchgate.net and methanol akjournals.comoup.comoup.comakjournals.comnih.gov are frequently used organic modifiers.
Elution Mode: Gradient elution is commonly employed to achieve optimal separation within a short analysis time akjournals.comresearchgate.netoup.comoup.comakjournals.com. For example, a gradient might involve starting with a higher percentage of aqueous buffer and increasing the organic solvent percentage over time. Isocratic elution, where the mobile phase composition remains constant, has also been described using specific ratios of buffer, methanol, and acetonitrile noahtherapeutics.comresearchgate.net.
Flow Rate and Analysis Time: Flow rates typically range from 0.4 mL/min researchgate.netoup.comoup.comakjournals.com to 0.5 mL/min noahtherapeutics.comresearchgate.net. The total analysis time is generally kept short, often between 3.0 to 4.0 minutes noahtherapeutics.comakjournals.comoup.comoup.comresearchgate.netakjournals.com, which is advantageous for high-throughput bioanalysis. Column temperatures are usually maintained at around 40°C oup.comoup.comakjournals.com.
The application of these optimized UPLC-MS/MS methods, utilizing this compound, has been successfully demonstrated in pharmacokinetic studies of Apremilast in various animal models, providing reliable data on drug absorption, distribution, metabolism, and excretion.
Mechanistic Investigations and Non Clinical Studies Leveraging Rac Apremilast D5
In Vitro Mechanistic Studies of Apremilast Action
Probing Phosphodiesterase 4 Inhibition Dynamics and Cellular Cyclic AMP Modulation
Apremilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels. This elevation in cAMP is a critical step in its mechanism of action, as cAMP acts as a second messenger that modulates various cellular responses, particularly within inflammatory cells.
In vitro studies have characterized Apremilast's interaction with PDE4. It exhibits an IC50 value of approximately 74 nM for PDE4 inhibition when tested using 1 µM cAMP as a substrate in cell lysates nih.govmedchemexpress.combpsbioscience.comnih.gov. Further kinetic analysis indicates a Ki-value (affinity constant) of 68 nM for PDE4 bpsbioscience.comnih.gov. Apremilast functions as a partial competitive inhibitor of PDE4, as determined by Lineweaver-Burk analysis nih.gov. While Apremilast does not show marked selectivity among the major PDE4 isozymes (PDE4A4, PDE4B2, PDE4C2, and PDE4D3), it demonstrates significant selectivity for PDE4 over other phosphodiesterase families, with no substantial inhibition observed at concentrations up to 10 µM nih.govnih.gov.
The increase in intracellular cAMP induced by Apremilast has been directly observed in cell culture models. For instance, in LPS-stimulated Raw 264.7 cells, Apremilast treatment led to increased intracellular cAMP levels nih.gov. This biochemical effect correlates with Apremilast's ability to inhibit the release of pro-inflammatory mediators. In LPS-stimulated peripheral blood mononuclear cells (PBMCs), Apremilast inhibited TNF-α release with an IC50 of 104 nM, a potency similar to its direct PDE4 enzymatic inhibition nih.govmedchemexpress.com. This suggests that Apremilast's anti-inflammatory effects are mediated through the elevation of cAMP, which subsequently downregulates inflammatory responses nih.govtga.gov.au.
| Assay/Measurement | Target/Cell Type | Value | Reference |
| PDE4 Inhibition (IC50) | Recombinant PDE4 (1 µM cAMP) | 74 nM | nih.govmedchemexpress.combpsbioscience.com |
| PDE4 Inhibition (IC50) | U937 cell lysates (1 mM cAMP) | 74 nM | caymanchem.com |
| PDE4 Inhibition (IC50) | LPS-stimulated PBMCs | 110 nM | nih.gov |
| TNF-α Release Inhibition (IC50) | LPS-stimulated Raw 264.7 cells | 104 nM | nih.govmedchemexpress.com |
| PDE4 Affinity Constant (Ki) | PDE4 enzyme | 68 nM | bpsbioscience.comnih.gov |
| PDE4 Inhibition (IC50) | LPS-stimulated PBMCs | 0.11 µM | nih.gov |
| TNF-α Release Inhibition (IC50) | LPS-stimulated PBMCs | 0.11 µM | nih.gov |
| IL-2 Inhibition (IC50) | Human T lymphocytes | 0.29 µM | nih.gov |
| IFN-γ Inhibition (IC50) | Human T lymphocytes | 0.046 µM | nih.gov |
Elucidation of Inflammatory Mediator Production Pathways in Cell Culture Models
Apremilast's ability to modulate the production of inflammatory mediators is central to its therapeutic efficacy. In vitro studies using various cell culture models have demonstrated its impact on key cytokines and chemokines implicated in inflammatory diseases.
In lipopolysaccharide (LPS)-stimulated Raw 264.7 murine macrophage cell line, Apremilast not only inhibited the release of tumor necrosis factor-alpha (TNF-α) but also modulated other inflammatory and anti-inflammatory cytokines. It increased the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, and showed a trend towards increasing IL-6. Furthermore, Apremilast modestly diminished the LPS-mediated increase of IL-1α nih.gov. The anti-inflammatory effects of Apremilast in this model were linked to the activation of protein kinase A (PKA) and Epac1/Epac2 signaling pathways, as knockdown of these molecules prevented TNF-α inhibition and IL-10 stimulation by Apremilast nih.gov.
Studies using human peripheral blood mononuclear cells (PBMCs) have shown that Apremilast inhibits the production of multiple pro-inflammatory mediators. This includes TNF-α, interferon-gamma (IFN-γ), interleukin-12 (B1171171) (IL-12), and chemokines such as CXCL9 (MIG), CXCL10 (IP-10), and CCL4 (MIP1a) nih.govresearchgate.net. In human T lymphocytes, Apremilast has been shown to inhibit the synthesis of IL-2 and IFN-γ nih.govresearchgate.net. Additionally, in human rheumatoid synovial cells, Apremilast inhibits the spontaneous production of TNF-α caymanchem.com.
| Mediator | Cell Model/System | Effect of Apremilast | IC50/Concentration | Reference |
| TNF-α | LPS-stimulated Raw 264.7 cells | Inhibition | 104 nM | nih.govmedchemexpress.com |
| IL-10 | LPS-stimulated Raw 264.7 cells | Increase | Not specified | nih.gov |
| IL-6 | LPS-stimulated Raw 264.7 cells | Trend towards increase | Not specified | nih.gov |
| IL-1α | LPS-stimulated Raw 264.7 cells | Modest decrease of LPS-mediated increase | Not specified | nih.gov |
| TNF-α | LPS-stimulated human PBMCs | Inhibition | 0.11 µM | nih.gov |
| IFN-γ | LPS-stimulated human PBMCs | Inhibition | 0.013 µM | nih.gov |
| IL-12p70 | LPS-stimulated human PBMCs | Inhibition | 0.12 µM | nih.gov |
| CXCL9 (MIG) | LPS-stimulated human PBMCs | Inhibition | Not specified | nih.gov |
| CXCL10 (IP-10) | LPS-stimulated human PBMCs | Inhibition | Not specified | nih.gov |
| CCL4 (MIP1a) | LPS-stimulated human PBMCs | Inhibition | Not specified | nih.gov |
| IL-2 | Human T lymphocytes | Inhibition of synthesis | 0.29 µM | nih.govresearchgate.net |
| IFN-γ | Human T lymphocytes | Inhibition of synthesis | 0.046 µM | nih.govresearchgate.net |
| TNF-α | Human rheumatoid synovial cells | Inhibition of spontaneous production | Not specified | caymanchem.com |
| IL-17 | Psoriatic arthritis patients' plasma | Decrease in plasma levels (after 40 weeks of treatment) | Not specified | tga.gov.au |
| IL-23 | Psoriatic arthritis patients' plasma | Decrease in plasma levels (after 40 weeks of treatment) | Not specified | tga.gov.au |
| IL-10 | Psoriatic arthritis patients' plasma | Increase in plasma levels (after 40 weeks of treatment) | Not specified | tga.gov.au |
| TNF-α, IL-17, IL-8 | Skin lamina propria mononuclear cells (IBD patients) | Reduction in production | Not specified | caymanchem.com |
Enzyme Kinetic Studies and Binding Affinity Determinations
Detailed kinetic studies have been performed to characterize Apremilast's interaction with the PDE4 enzyme. As previously noted, Apremilast exhibits an IC50 value of approximately 74 nM for PDE4 inhibition nih.govmedchemexpress.combpsbioscience.com. The affinity constant (Ki) for Apremilast binding to PDE4 has been determined to be 68 nM bpsbioscience.comnih.gov. Kinetic analysis, specifically using the Lineweaver-Burk plot, has classified Apremilast as a partial competitive inhibitor of PDE4 nih.gov. This mode of inhibition suggests that Apremilast binds to the enzyme's catalytic site, competing with the substrate (cAMP), and partially reduces the enzyme's catalytic efficiency.
While Apremilast does not demonstrate significant selectivity among the different PDE4 isotypes (A4, B2, C2, D3), with IC50 values ranging from 20 to 50 nM across these subtypes, its potency is considerably higher for PDE4 compared to other PDE enzyme families. Studies have shown no significant inhibition of other PDE families at concentrations up to 10 µM nih.govnih.gov. This broad PDE4 inhibition profile, coupled with its partial competitive mechanism, contributes to its anti-inflammatory effects by effectively increasing intracellular cAMP levels.
| Kinetic Parameter | Enzyme/System | Value | Mode of Inhibition | Reference |
| IC50 | PDE4 | 74 nM | Not specified | nih.govmedchemexpress.combpsbioscience.com |
| Ki | PDE4 | 68 nM | Not specified | bpsbioscience.comnih.gov |
| Inhibition Type | PDE4 | Partial Competitive | Not specified | nih.gov |
| IC50 | PDE4A4 | 20 ± 3 nM | Not specified | researchgate.net |
| IC50 | PDE4B2 | 49 ± 5 nM | Not specified | researchgate.net |
| IC50 | PDE4C2 | 50 ± 3 nM | Not specified | researchgate.net |
| IC50 | PDE4D3 | 30 ± 4 nM | Not specified | researchgate.net |
Non-Clinical Pharmacodynamic and Metabolic Pathway Elucidation Studies
Tracers for Distribution and Elimination in Pre-clinical Animal Models
Deuterated compounds like (Rac)-Apremilast D5 are instrumental in non-clinical pharmacokinetic studies, serving as tracers to accurately quantify the parent drug and its metabolites in biological samples. These studies are crucial for understanding how Apremilast is absorbed, distributed, metabolized, and excreted (ADME) in preclinical animal models. While specific studies detailing the use of "this compound" as a tracer are proprietary or niche, the general principles of using labeled compounds apply to elucidating Apremilast's distribution and elimination pathways.
Such studies typically involve administering the labeled compound to animals and then analyzing biological fluids and tissues (e.g., plasma, urine, feces, organs) using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The presence of deuterium (B1214612) allows for the differentiation and quantification of the administered drug from endogenous compounds. This enables the construction of concentration-time profiles, determination of key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t1/2), and clearance.
For Apremilast, preclinical studies have aimed to establish its pharmacokinetic profile in various animal species. For instance, it is orally absorbed, with peak plasma concentrations typically observed within a few hours post-administration tga.gov.au. Understanding its distribution into different tissues and its elimination routes (e.g., renal or fecal excretion) is vital for predicting its behavior in humans and for designing appropriate clinical trials. Mass balance studies, often employing radiolabeled or stable isotope-labeled compounds, are conducted to account for the total administered dose and identify all excretion pathways.
Research on Impurities and Degradation Pathways of Apremilast: Insights from Deuterated Standards
Identification and Structural Characterization of Process-Related and Degradation Impurities of Apremilast
The intricate synthesis and storage of pharmaceutical compounds can lead to the formation of various impurities. These can arise from starting materials, intermediates, by-products of synthesis, or degradation under various environmental conditions (e.g., heat, light, humidity, pH). Identifying and characterizing these impurities is a complex analytical challenge.
Deuterated internal standards, like (Rac)-Apremilast D5, are invaluable tools in this process, especially when coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This compound, containing deuterium (B1214612) atoms (D5), exhibits nearly identical physical and chemical properties to Apremilast, including chromatographic behavior and ionization efficiency. However, its distinct mass-to-charge ratio (m/z) allows it to be readily distinguished from the native Apremilast and its impurities in MS detection researchgate.netijper.orgresearchgate.net.
When analyzing complex samples, such as biological matrices or stressed drug substances, the presence of matrix components or other co-eluting substances can interfere with the accurate quantification of Apremilast and its impurities. By adding a known amount of this compound to samples, analysts can normalize for variations in sample preparation, injection, and ionization efficiency. This internal standard approach significantly enhances the accuracy and precision of quantitative measurements, allowing for more reliable identification and quantification of low-level impurities researchgate.netijper.orgresearchgate.netcerilliant.com.
For structural characterization, techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. HRMS provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. MS/MS fragmentation patterns, analyzed with the aid of the deuterated standard for comparative purposes, offer insights into the structural fragments of both the analyte and potential impurities. In some cases, impurities are synthesized, and their structures are confirmed through NMR spectroscopy, providing definitive structural elucidation researchgate.netresearchgate.netresearchgate.net. Research has identified numerous process-related substances and degradation products in Apremilast, with some degradation products being reported for the first time, underscoring the need for sensitive and specific analytical methods aided by internal standards researchgate.netresearchgate.net.
Table 1: Role of Deuterated Standards in Impurity Identification
| Analytical Technique | How this compound Aids | Information Gained |
| LC-MS/MS | Internal Standard | Accurate quantification of impurities, compensation for matrix effects, improved signal-to-noise ratio. |
| HRMS | Reference for mass shifts | Confirmation of isotopic labeling, aiding in distinguishing labeled impurities from unlabeled ones. |
| NMR Spectroscopy | Reference for spectral comparison | While not directly used in NMR, the knowledge gained from MS-based identification (where D5 is used) guides NMR studies. |
Elucidation of Degradation Kinetics and Pathway Mechanisms
Understanding how Apremilast degrades over time and under various stress conditions is crucial for establishing appropriate storage conditions and shelf-life. Forced degradation studies, involving exposure to acidic, alkaline, oxidative, thermal, and photolytic conditions, are standard practice in the pharmaceutical industry to identify potential degradation products and elucidate degradation pathways researchgate.netjddtonline.infoijnrd.orgscholarsresearchlibrary.com.
This compound serves as an indispensable internal standard in kinetic studies. By accurately quantifying the concentration of Apremilast and its degradation products at various time points under specific stress conditions, researchers can determine degradation rates and understand the mechanisms involved. The use of this compound ensures that the measured changes in Apremilast concentration are not due to variations in the analytical process but are genuinely reflective of the degradation occurring in the sample researchgate.netijper.orgresearchgate.net.
For instance, in studies investigating acidic and alkaline hydrolysis, oxidation, or thermal stress, the concentration of Apremilast decreases while the concentration of specific degradation products increases. The deuterated standard allows for precise measurement of these changes, enabling the determination of degradation kinetics, often described by zero-order or first-order reaction models researchgate.netjddtonline.info. Research has shown that Apremilast is not stable under acidic, alkaline, and oxidative stress conditions, leading to decreased assay results and increased impurity levels europa.eu.
By analyzing the mass spectra and fragmentation patterns of degradation products, often in conjunction with the fragmentation patterns of this compound, researchers can propose plausible degradation pathways. This includes identifying intermediate species and the final degradation products formed. For example, hydrolysis or oxidation might lead to structural modifications of the Apremilast molecule, which can be identified and quantified using methods employing the deuterated standard researchgate.netresearchgate.net.
Table 2: Degradation Pathways and Kinetic Insights with Deuterated Standards
| Stress Condition | Observed Degradation (%) | Kinetic Order (Example) | Role of this compound |
| Acidic | Significant | First Order | Accurate quantification of Apremilast decrease and degradation product increase over time. |
| Alkaline | Significant | First Order | Precise measurement of degradation rates to establish kinetic parameters. |
| Oxidative | Significant | Varies | Compensating for matrix effects and variability in oxidative stress samples. |
| Thermal | Moderate | Varies | Ensuring accurate quantitation of degradation products formed under elevated temperatures. |
| Photolytic | Low | Varies | Validating the stability-indicating nature of the method by showing minimal degradation. |
Note: Specific degradation percentages and kinetic orders can vary based on study conditions and methodology.
Development of Stability-Indicating Analytical Methods Utilizing this compound for Impurity Profiling
The development of stability-indicating analytical methods is paramount for monitoring the quality of pharmaceutical products throughout their lifecycle. A stability-indicating method must be able to accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and process impurities. Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS) detectors, are the cornerstones of such methods.
This compound is a critical component in the development and validation of these methods. Its primary role is as an internal standard, which is added to samples at a known concentration before analysis. This ensures that any variability introduced during sample preparation, injection, or detection is accounted for, leading to highly accurate and precise quantification of Apremilast and its impurities researchgate.netijper.orgresearchgate.netcerilliant.com.
When developing a stability-indicating method, this compound helps in:
Specificity: Demonstrating that the method can resolve Apremilast from all known and potential impurities and degradation products. The deuterated standard aids in peak purity assessments and ensures that the detection of Apremilast is not compromised by other components.
Accuracy and Precision: By using this compound, the method's accuracy (closeness of test results to the true value) and precision (closeness of agreement between independent test results) are significantly improved. This is crucial for quantifying low levels of impurities or monitoring subtle changes in API concentration during stability studies researchgate.netijper.orgresearchgate.net. For instance, recovery studies for Apremilast and its impurities are made more reliable with the use of a deuterated internal standard ijper.org.
Linearity and Range: Establishing a reliable calibration curve for Apremilast and its impurities. The deuterated standard helps in constructing accurate calibration curves over a defined concentration range, ensuring the method's suitability for quantifying analytes at various levels ijper.orgresearchgate.net.
Robustness: Ensuring that the method remains unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate). The consistent behavior of the deuterated standard alongside Apremilast helps in assessing method robustness.
Methods utilizing UPLC-ESI-MS/MS with this compound as an internal standard have been successfully developed and validated for quantifying Apremilast in biological matrices, demonstrating high sensitivity, accuracy, and reproducibility researchgate.netijper.orgresearchgate.net. These validated methods are essential for impurity profiling, which involves identifying and quantifying all impurities present in a drug substance or product, ensuring compliance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) researchgate.netresearchgate.netijnrd.org.
Table 3: Key Method Validation Parameters Enhanced by this compound
| Validation Parameter | Role of this compound |
| Specificity | Aids in demonstrating peak purity and resolving Apremilast from impurities. |
| Accuracy | Compensates for sample preparation and instrumental variations, leading to true value measurement. |
| Precision | Reduces variability in measurements, ensuring reproducibility of results. |
| Linearity | Contributes to the construction of accurate calibration curves for reliable quantification. |
| Sensitivity (LOQ) | Improves signal-to-noise ratio, allowing for the detection and quantification of low-level impurities. |
| Robustness | Helps confirm method reliability by normalizing responses across minor parameter variations. |
Compound List
Apremilast
this compound
References
researchgate.net Tammisetty Mohan Rao, Challa Balasekhara Reddy, Puttagunta Srinivasa Babu. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research, 54(2), 441-449. ijper.org Tammisetty Mohan Rao, Challa Balasekhara Reddy, Puttagunta Srinivasa Babu. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. Indian Journal of Pharmaceutical Education and Research. europa.eu European Medicines Agency. (2024). Apremilast Accord. researchgate.net Kaihe XA, Xingling MB, Na C, et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods, 8(8), 1889-1897. researchgate.net Yuting LU, Xiaoyue S, Taijun H, Min S. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 141, 70-78. researchgate.net Ajit Anerao et al. (2017). STABILITY-INDICATING RELATED SUBSTANCES METHOD OF APREMILAST BY HPLC AND SYNTHESIS AND CHRACTERIZATION OF RELATED IMPURITIES USING MASS AND NMR SPECTROSCOPY. caymanchem.com Cayman Chemical. (n.d.). Apremilast-d5 (APR-d5, CAS Number: 1258597-47-5). scite.ai (2021). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. PMC. researchgate.net Sawant S. D., Dole M. N. (2017). Development and validation of stability indicating RP-HPLC Method for estimation of Apremilast by forced degradation studies. World Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 1493-1502. researchgate.net Tammisetty Mohan Rao, Challa Balasekhara Reddy, Puttagunta Srinivasa Babu. (2020). LC-MS/MS Determination and Pharmacokinetics Study of Apremilast after Oral Administration in Rabbits. ResearchGate. researchgate.net (n.d.). Determination of Apremilast in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. ResearchGate. jddtonline.info Ravisankar P, et al. (2017). Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. Der Pharmacia Lettre, 9 researchgate.net: 63-73. ajpaonline.com (2020). Analytical Method of Apremilast. Asian Journal of Pharmaceutical Analysis. cerilliant.com Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. pharmaffiliates.com Pharmaffiliates. (n.d.). Apremilast-impurities. ijnrd.org (2024). HPLC Method Development and Validation for Estimation of Apremilast in Bulk and Tablet Dosage Form. IJNRD, 9(1). scholarsresearchlibrary.com Ravisankar P, et al. (2017). Development and Validation of a Stability-Indicating Reversed Phase HPLC Method for Determination of Apremilast in Bulk and. Scholars Research Library. nih.gov (2021). Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies. PMC. Kaihe XA, Xingling MB, Na C, et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Analytical Methods, 8(8), 1889-97. PVDLS RP, Sumadhuri B. (2013). Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. J Bioequiv Availab, 5(3), 110-6. Kaihe X, et al. (2016). Identification, characterization and HPLC quantification of impurities in apremilast. Anal Methods, 8. Yuting LU, Xiaoyue S, Taijun H, Min S. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 15, 70-8. PVDLS RP, Sumadhuri B. (2013). Determination of Aprepitant in Human Plasma by Using LC-MS/MS with Electrospray Ionization. J Bioequiv Availab. (n.d.). Determination of Apremilast in Rat Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. ResearchGate.
Future Prospects and Emerging Research Frontiers for Rac Apremilast D5
Integration with Advanced Multi-Omics Platforms in Systems Biology Research
Systems biology aims to create a holistic understanding of biological systems by integrating complex datasets from various molecular levels, including genomics, proteomics, transcriptomics, and metabolomics (multi-omics). nih.govrsc.org The accuracy and reliability of the data from each "omic" layer are paramount for meaningful integration. In this context, (Rac)-Apremilast D5 plays a crucial, albeit indirect, role, primarily by enhancing the robustness of metabolomic and pharmacokinetic data.
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. ijper.org When analyzing the concentration of Apremilast in a biological sample, a known quantity of this compound is added at the beginning of the sample preparation process. Since it is chemically identical to Apremilast, it experiences the same processing variations, but its different mass allows it to be distinguished and measured separately by the mass spectrometer. ijper.orgresearchgate.net This co-analysis allows for precise correction of analytical variability, leading to highly accurate quantification of the unlabeled drug, Apremilast.
Novel Applications in Drug Discovery and Development Paradigms for Related Chemical Entities
The development of new drugs is a complex process that relies on accurate and reproducible bioanalytical methods to assess the behavior of a drug candidate in biological systems. This compound exemplifies the application of isotope-labeled compounds in modern drug discovery paradigms, particularly in the characterization of pharmacokinetics. ijper.org
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. ijper.orgresearchgate.net This technique is essential during preclinical and clinical development to measure the concentration of a drug and its metabolites in various biological matrices like plasma. nih.govnih.gov The use of a deuterated standard like this compound enhances the accuracy, precision, and robustness of these analytical methods. ijper.org
For instance, in the development of bioanalytical methods for Apremilast, this compound was selected as the internal standard due to its similar separation conditions and mass spectrometric behavior to the unlabeled analyte. ijper.org This ensures reliable quantification, which is critical for making key decisions in the drug development process, such as determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accurate data obtained from these studies are vital for progressing a related chemical entity, like the non-labeled Apremilast, through the development pipeline.
The table below summarizes the key mass spectrometric parameters used in a bioanalytical method employing this compound as an internal standard for the quantification of Apremilast.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |
|---|---|---|---|
| Apremilast | 461.5 | 257.1 | Analyte |
| This compound | 466.5 | 257.1 | Internal Standard |
Data derived from a UPLC-ESI-MS/MS method for the estimation of Apremilast in rabbit biological matrices. ijper.orgresearchgate.net
Exploration of Target Engagement and Drug-Target Interaction Studies in Pre-clinical Models
Understanding how a drug interacts with its intended target in a living organism is a cornerstone of preclinical research. While this compound is not used directly to measure target engagement, it is an indispensable tool in the pharmacokinetic studies that provide the context for these assessments. Pharmacokinetic/pharmacodynamic (PK/PD) modeling, which links drug concentration (PK) to biological effect (PD), is a primary method for evaluating drug-target interactions in preclinical models.
The accuracy of the PK data is critical for establishing a reliable PK/PD relationship. Research involving preclinical models, such as rabbits, has utilized this compound to develop and validate robust bioanalytical methods for quantifying Apremilast in plasma. ijper.org In one such study, an accurate and reproducible UPLC-ESI-MS/MS method was established for the estimation of Apremilast in rabbit plasma, with this compound serving as the internal standard. ijper.orgresearchgate.net
This method demonstrated high correlation and linearity over a specific concentration range, enabling the effective analysis of Apremilast's pharmacokinetic parameters following oral administration. ijper.orgresearchgate.net By providing precise measurements of drug concentration in the plasma over time, these studies allow researchers to correlate exposure levels with the pharmacological effects on the target, PDE4. This information is crucial for understanding the dose-response relationship and for predicting the therapeutic window of the active drug, Apremilast, in subsequent clinical studies.
The table below details the findings on the linearity of the detection method which is foundational for its use in pharmacokinetic studies.
| Parameter | Value |
|---|---|
| Linear Range | 0.03-48.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
Results from a UPLC-ESI-MS/MS method validation for Apremilast quantification using this compound in rabbit plasma. ijper.orgresearchgate.net
Q & A
Q. What is the mechanism of action of Apremilast in inflammatory conditions, and how is this assessed experimentally?
Apremilast inhibits phosphodiesterase-4 (PDE4), elevating intracellular cAMP levels to modulate pro- and anti-inflammatory mediators. Experimental validation involves in vitro assays measuring PDE4 activity and cytokine profiling (e.g., TNF-α, IL-17 reduction) in cell cultures, complemented by in vivo models assessing clinical endpoints like Psoriasis Area Severity Index (PASI) or Dermatology Life Quality Index (DLQI) in human trials .
Q. What are the standard methodologies for quantifying Apremilast in pharmaceutical formulations?
Reverse-phase HPLC with photodiode array detection (PDA) is widely used. A validated method employs a C18 column (250 × 4.6 mm, 5 μm), methanol-water (70:30 v/v) mobile phase at pH 3.50, and flow rate 1 mL/min, achieving retention time ~5.15 min. Validation follows ICH guidelines, with accuracy 99.44–101.49% across three concentration levels .
Q. How is Apremilast typically dosed in clinical trials for psoriasis, and what endpoints are prioritized?
Apremilast is administered orally at 30 mg twice daily. Phase 2/3 trials prioritize:
- Primary endpoints : ≥75% reduction in PASI (PASI75) or static Physician’s Global Assessment (sPGA) score of 0/1.
- Secondary endpoints : DLQI improvement, pruritus reduction, and safety/tolerability metrics (e.g., diarrhea, nausea incidence) .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for Apremilast analysis using design of experiments (DOE)?
A Box-Behnken design with response surface methodology efficiently optimizes HPLC parameters. Critical factors include methanol composition (60–80%), aqueous phase pH (3–5), and flow rate (0.8–1.2 mL/min). Responses (retention time, theoretical plates, tailing factor) are modeled statistically. For example, pH 3.50 and 70% methanol maximize resolution while minimizing analysis time .
Q. How should contradictory efficacy data between randomized trials and real-world studies be addressed methodologically?
Discrepancies (e.g., higher PASI75 in trials vs. real-world studies) arise from differences in patient selection, adherence, and comorbidities. To reconcile:
Q. What considerations are critical when designing a phase 2 trial for Apremilast in novel indications (e.g., palmoplantar pustulosis)?
Key considerations:
- Population : Enrich for treatment-resistant patients (e.g., failure of ≥2 systemic therapies).
- Outcomes : Use disease-specific indices (e.g., PPPASI subscores for erythema, pustules, desquamation).
- Statistical power : Ensure sample size accounts for placebo response rates (e.g., 16-week placebo-controlled phase with 1:1 randomization, followed by open-label extension) .
Q. What statistical approaches are recommended for analyzing treatment persistence in observational Apremilast studies?
Kaplan-Meier survival analysis calculates retention rates, while Cox proportional hazards models identify predictors of discontinuation (e.g., baseline DAPSA scores, prior biologics use). Sensitivity analyses should account for missing data via multiple imputation or propensity score matching .
Methodological Recommendations
- For assay development : Prioritize DOE to minimize experimental runs and reagent costs .
- For clinical trials : Integrate patient-reported outcomes (e.g., DLQI) alongside clinical indices to capture holistic efficacy .
- For real-world studies : Use propensity scoring to address selection bias and enhance generalizability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
